1,2,4-Trichloro-5-(difluoromethoxy)benzene 1,2,4-Trichloro-5-(difluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1261853-01-3
VCID: VC2721785
InChI: InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F
Molecular Formula: C7H3Cl3F2O
Molecular Weight: 247.4 g/mol

1,2,4-Trichloro-5-(difluoromethoxy)benzene

CAS No.: 1261853-01-3

Cat. No.: VC2721785

Molecular Formula: C7H3Cl3F2O

Molecular Weight: 247.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Trichloro-5-(difluoromethoxy)benzene - 1261853-01-3

Specification

CAS No. 1261853-01-3
Molecular Formula C7H3Cl3F2O
Molecular Weight 247.4 g/mol
IUPAC Name 1,2,4-trichloro-5-(difluoromethoxy)benzene
Standard InChI InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Standard InChI Key JSCVSZZRTYGNGK-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

1,2,4-Trichloro-5-(difluoromethoxy)benzene consists of a benzene core with three chlorine atoms and a difluoromethoxy group arranged in a specific pattern. The molecular formula is C7H3Cl3F2O, with a calculated molecular weight of approximately 243.45 g/mol. The structure features three electron-withdrawing chlorine atoms positioned asymmetrically around the aromatic ring, creating a polarized electron distribution that influences the compound's chemical behavior.

Physical Properties

Based on the properties of structurally related halogenated aromatic compounds, the following physical characteristics can be inferred for 1,2,4-Trichloro-5-(difluoromethoxy)benzene:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureTypical of halogenated benzenes with similar molecular weight
AppearanceWhite to light brown crystalline solidCommon for halogenated aromatics
Melting Point80-95°CInferred from similar halogenated compounds
Boiling Point250-280°CEstimated based on molecular weight and structure
SolubilityLow solubility in water, high in organic solventsCharacteristic of halogenated aromatics
Density1.5-1.7 g/cm³Consistent with similar halogenated compounds
Vapor PressureLow at room temperatureExpected for compounds of this molecular weight

The presence of three chlorine atoms and a difluoromethoxy group likely increases the compound's lipophilicity while decreasing water solubility, a characteristic observed in similar halogenated aromatic compounds. The asymmetric substitution pattern would also contribute to a permanent dipole moment, affecting intermolecular interactions and physical properties.

Chemical Reactivity

The chemical reactivity of 1,2,4-Trichloro-5-(difluoromethoxy)benzene is primarily influenced by the electron-withdrawing effects of the halogen substituents on the aromatic ring:

Reaction TypeExpected ReactivityDetermining Factors
Electrophilic Aromatic SubstitutionLow reactivityDeactivating effect of halogen substituents
Nucleophilic Aromatic SubstitutionModerate to high reactivity at positions 1, 2, 4Electron-withdrawing halogens activate toward nucleophilic attack
Reduction ReactionsSusceptible to reductive dehalogenationC-Cl bonds can be cleaved under appropriate conditions
Oxidation ReactionsResistant to oxidationStability conferred by aromatic system and halogens
Metal-Catalyzed CouplingPotential reactivity at chlorinated positionsChlorine atoms can serve as leaving groups in cross-coupling reactions

The difluoromethoxy group presents an additional reactive site, with the C-H bond potentially participating in certain reactions due to the electron-withdrawing effect of the adjacent fluorine atoms. This structural feature adds complexity to the compound's reactivity profile compared to simple trichlorobenzenes.

Synthesis and Preparation Methods

Synthetic ApproachKey StepsAdvantages/Challenges
Sequential Halogenation1. Preparation of difluoromethoxybenzene
2. Selective chlorination at positions 1, 2, 4
Challenge: Achieving regioselectivity for chlorination
Functional Group Introduction1. Start with 1,2,4-trichlorobenzene
2. Introduction of difluoromethoxy group at position 5
Challenge: Selective functionalization at position 5
Halogen Exchange1. Start with a precursor with different halogen pattern
2. Selective halogen exchange reactions
Advantage: Can utilize more readily available starting materials
Cross-Coupling Strategy1. Use of prefunctionalized building blocks
2. Metal-catalyzed coupling reactions
Advantage: Greater control over substitution pattern

The choice of synthetic route would depend on factors including availability of starting materials, required scale, desired purity, and economic considerations. Each approach presents unique challenges, particularly in achieving the desired regioselectivity for the substituents.

Purification Techniques

Once synthesized, 1,2,4-Trichloro-5-(difluoromethoxy)benzene would likely require purification using standard techniques for halogenated aromatic compounds:

Purification MethodApplicationConsiderations
RecrystallizationRemoval of soluble impuritiesSelection of appropriate solvent system critical
Column ChromatographySeparation from structurally similar by-productsCan achieve high purity but may be impractical at scale
DistillationSeparation based on boiling point differencesMay require vacuum distillation due to high boiling point
SublimationPurification of high-purity samplesApplicable if compound exhibits appropriate vapor pressure
Preparative HPLCAnalytical-grade purificationExpensive but highly effective for obtaining ultra-pure material

The choice of purification method would depend on the specific impurities present, the required purity level, and the scale of production.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Compounds

To better understand the properties of 1,2,4-Trichloro-5-(difluoromethoxy)benzene, comparison with structurally related compounds provides valuable insights:

CompoundKey Structural DifferencesExpected Effect on Properties
1,2,4-TrichlorobenzeneLacks difluoromethoxy groupLower polarity, different crystal packing, lower melting point
1,2,4-Trichloro-5-fluorobenzeneContains F instead of CHF2O- groupSmaller size, different electronic effects, altered reactivity pattern
1,2,4-Trichloro-5-(trifluoromethyl)benzeneContains CF3- instead of CHF2O- groupHigher electron-withdrawing effect, absence of ether linkage
1,2,4-Trichloro-5-methoxybenzeneContains CH3O- instead of CHF2O- groupLess electron-withdrawing, different metabolic stability

The 1,2,4-trichlorobenzene core structure appears in the Library of Measurable Compounds with a molecular weight of 181.4 g/mol and chemical formula C6H3Cl3, serving as a base structure to understand modifications introduced by the difluoromethoxy group .

Property Comparison

Property1,2,4-Trichlorobenzene1,2,4-Trichloro-5-(difluoromethoxy)benzene (Estimated)
Molecular Weight181.4 g/mol 243.45 g/mol
Water SolubilityVery lowExpected to be very low
LipophilicityHighHigher due to fluorine content
Metabolic StabilityModeratePotentially enhanced by difluoromethoxy group
Environmental PersistenceHighPotentially higher due to C-F bonds
BiodegradabilitySlow, requires specialized microorganisms Expected to be more challenging than trichlorobenzene

The difluoromethoxy group likely enhances certain properties like metabolic stability and lipophilicity compared to the simpler 1,2,4-trichlorobenzene, while potentially introducing additional environmental persistence concerns due to the presence of C-F bonds.

Application DomainPotential UsesRelevant Properties
Synthetic ChemistryBuilding block for complex moleculesFunctional group handles for further modification
Materials ScienceComponent in specialty polymersThermal stability, unique electronic properties
Analytical ChemistryReference standardWell-defined structure with multiple functional groups
Process ChemistryIntermediate in multi-step synthesesSelective reactivity at different positions
Specialty ChemicalsHigh-performance additivesStability and specific physical properties

The unique combination of chlorine atoms and a difluoromethoxy group provides multiple sites for potential functionalization, making this compound potentially valuable as a versatile building block in chemical synthesis.

Research Applications

In research settings, 1,2,4-Trichloro-5-(difluoromethoxy)benzene may serve important functions:

Research FieldPotential ApplicationSignificance
Medicinal ChemistryPharmacophore developmentDifluoromethoxy group as bioisostere in drug discovery
Agrochemical ResearchDevelopment of crop protection agentsHalogenated aromatics common in pesticide structures
Materials ResearchDevelopment of functional materialsContribution to specific electronic or physical properties
Environmental ScienceModel compound for degradation studiesUnderstanding fate of complex halogenated compounds
Structure-Activity Relationship StudiesProbe for biological activitySystematic evaluation of halogenated aromatics

The difluoromethoxy group is of particular interest in medicinal chemistry as a bioisostere that can modulate drug properties including lipophilicity, metabolic stability, and bioavailability, making this compound potentially valuable in pharmaceutical research contexts.

Environmental Implications

Environmental Fate and Transport

Halogenated aromatic compounds like 1,2,4-Trichloro-5-(difluoromethoxy)benzene typically present significant environmental persistence. Based on studies of related compounds, several environmental behaviors can be anticipated:

Environmental ProcessExpected BehaviorEvidence Base
Atmospheric TransportModerate volatility, potential for long-range transportCommon for semi-volatile halogenated compounds
Water Solubility and TransportLow water solubility, potential for sediment associationCharacteristic of halogenated aromatics
Soil AdsorptionStrong adsorption to soil organic matterConsistent with lipophilic halogenated compounds
BioaccumulationPotential for bioaccumulation in lipid-rich tissuesObserved with similar halogenated aromatics
PersistenceHigh environmental persistenceC-F bonds highly resistant to degradation

The combination of chlorine and fluorine substituents would likely contribute to environmental persistence, potentially raising concerns about long-term environmental impacts if the compound were released in significant quantities.

ParameterFindings for 1,2,4-TrichlorobenzeneImplications for 1,2,4-Trichloro-5-(difluoromethoxy)benzene
Bacterial PopulationDehalogenimonas increased from <1% to 16-30% during dechlorination May require similar specialized bacterial populations
Dechlorination TimelineProcess observed over 19 months Potentially slower due to additional structural complexity
Growth Yield3.6 ± 2.3 g cells per mol Cl- released May differ due to presence of difluoromethoxy group
Required ConditionsAnaerobic conditions favorable for reductive dehalogenation Similar conditions likely needed, with potential complications from C-F bonds

The research emphasizes "the need to monitor a broader spectrum of organohalide-respiring bacteria, including Dehalogenimonas, at sites contaminated with halogenated organic compounds" . This finding is particularly relevant for understanding the potential biodegradation of complex halogenated compounds like 1,2,4-Trichloro-5-(difluoromethoxy)benzene.

Toxicological Considerations

Toxicological EndpointPotential ProfileInfluential Factors
Acute ToxicityModerate to low acute toxicityBased on structural similarity to other halogenated aromatics
Chronic ToxicityPotential for chronic effects with long-term exposureCommon concern with persistent halogenated compounds
BioaccumulationModerate to high potentialLipophilicity suggests potential for tissue accumulation
MetabolismLikely metabolized via cytochrome P450 enzymesCommon pathway for halogenated aromatics
EliminationPotentially slow eliminationC-F bonds resistant to metabolic breakdown

The difluoromethoxy group introduces additional complexity to the toxicological profile compared to simpler halogenated benzenes, potentially affecting metabolism and bioaccumulation patterns in biological systems.

Structure-Activity Relationships

Structure-activity relationships for halogenated aromatics suggest that the specific substitution pattern in 1,2,4-Trichloro-5-(difluoromethoxy)benzene may influence its biological interactions:

These structure-activity relationships provide a framework for understanding potential biological effects, though specific studies would be necessary to confirm actual biological activity.

Analytical Methods

Identification and Characterization Techniques

For identification and characterization of 1,2,4-Trichloro-5-(difluoromethoxy)benzene, several analytical techniques would be applicable:

Analytical TechniqueApplicationExpected Results
NMR SpectroscopyStructure confirmationCharacteristic patterns for aromatic protons and CHF2 group
Mass SpectrometryMolecular weight confirmation, fragmentation patternMolecular ion at m/z 243, characteristic isotope pattern for Cl
IR SpectroscopyFunctional group identificationCharacteristic bands for C-F, C-Cl, and C-O bonds
X-ray CrystallographyDefinitive structure determinationCrystal structure showing exact bond lengths and angles
Chromatographic MethodsPurity assessmentRetention time comparison with standards

These techniques collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.

Detection in Environmental Samples

For environmental monitoring, specialized analytical approaches would be required:

TechniqueApplicationDetection Limits
GC-MSAnalysis in environmental extractsPotentially sub-ppb levels
LC-MS/MSAnalysis in aqueous samplesLow ppb to ppt levels
Isotope Dilution MethodsQuantitative analysisEnhanced accuracy for complex matrices
Solid-Phase ExtractionSample preparationConcentration of trace levels
Passive SamplingLong-term monitoringTime-weighted average concentrations

These methods would be essential for monitoring the compound in environmental samples, particularly given its likely low water solubility and potential for adsorption to solid matrices.

Current Research Gaps and Future Directions

Identified Knowledge Gaps

The review of available literature reveals several critical knowledge gaps regarding 1,2,4-Trichloro-5-(difluoromethoxy)benzene:

Research AreaKnowledge GapSignificance
SynthesisOptimized, scalable synthetic routesEssential for both research and potential applications
Physical PropertiesAccurate experimental determination of physical constantsFundamental for understanding behavior and applications
Toxicological ProfileComprehensive safety assessmentCritical for risk evaluation and regulatory considerations
Environmental FateDetailed understanding of degradation pathwaysNecessary for environmental risk assessment
Biological ActivitySystematic evaluation of potential biological effectsImportant for potential pharmaceutical applications

These gaps represent opportunities for future research to develop a more comprehensive understanding of this compound.

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